molecular formula C11H23NO3 B3144161 tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS No. 545433-63-4

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Cat. No.: B3144161
CAS No.: 545433-63-4
M. Wt: 217.31 g/mol
InChI Key: AZHJHZWFJVBGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-3,3-dimethylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates .

Scientific Research Applications

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJHZWFJVBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 3
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 6
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.